W140 (trifluoroacetate salt)
Overview
Description
W140 trifluoroacetate salt is the inactive enantiomer of the sphingosine-1-phosphate receptor 1 antagonist W146. It is primarily used as a negative control in scientific studies involving sphingosine-1-phosphate receptor 1 signaling. The compound has a molecular formula of C16H27N2O4P • CF3COOH and a molecular weight of 456.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of W140 trifluoroacetate salt involves the synthesis of its parent compound, followed by the formation of the trifluoroacetate salt. The synthesis typically begins with the reaction of appropriate starting materials under controlled conditions to form the desired intermediate. This intermediate is then reacted with trifluoroacetic acid to yield the trifluoroacetate salt.
Industrial Production Methods: Industrial production of trifluoroacetate salts, including W140 trifluoroacetate salt, often involves the neutralization of trifluoroacetic acid with an alkaline agent in an alcohol medium. The water formed during the reaction is removed by azeotropic distillation, and the remaining mixture is treated with a hydrocarbon to separate the crystals of the anhydrous salt .
Chemical Reactions Analysis
Types of Reactions: W140 trifluoroacetate salt can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The trifluoroacetate salt can be hydrolyzed to release trifluoroacetic acid and the parent compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trifluoroacetate salt.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used in the reaction.
Hydrolysis: The major products are trifluoroacetic acid and the parent compound.
Scientific Research Applications
W140 trifluoroacetate salt is widely used in scientific research as a control compound. Its applications include:
Chemistry: Used in studies involving sphingosine-1-phosphate receptor 1 signaling.
Biology: Serves as a negative control in experiments to understand the biological functions of sphingosine-1-phosphate receptor 1.
Medicine: Utilized in preclinical studies to investigate the role of sphingosine-1-phosphate receptor 1 in various diseases.
Industry: Employed in the development of new pharmaceuticals targeting sphingosine-1-phosphate receptor 1.
Mechanism of Action
W140 trifluoroacetate salt exerts its effects by weakly binding to the sphingosine-1-phosphate receptor 1. It has a binding affinity (K_i) of 4.6 µM for the human receptor. As an inactive enantiomer, it does not exhibit significant biological activity but serves as a control to compare the effects of active compounds like W146 .
Comparison with Similar Compounds
W146: An active enantiomer of W140, which is a selective sphingosine-1-phosphate receptor 1 antagonist with a higher binding affinity.
Sodium Trifluoroacetate: A sodium salt of trifluoroacetic acid used in trifluoromethylation reactions.
Lithium Trifluoroacetate: Another trifluoroacetate salt used in various chemical reactions.
Uniqueness: W140 trifluoroacetate salt is unique due to its role as an inactive control compound in studies involving sphingosine-1-phosphate receptor 1. Its lack of significant biological activity makes it an ideal reference point for comparing the effects of active compounds like W146 .
Properties
IUPAC Name |
[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N2O4P.C2HF3O2/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22;3-2(4,5)1(6)7/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22);(H,6,7)/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWCNCPWPLHFEX-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)[C@H](CCP(=O)(O)O)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28F3N2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909725-64-0 | |
Record name | Phosphonic acid, [(3S)-3-amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]-, mono(trifluoroacetate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=909725-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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